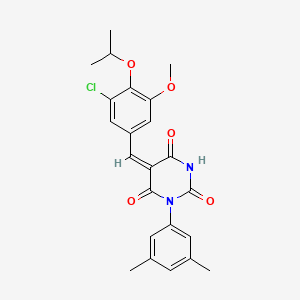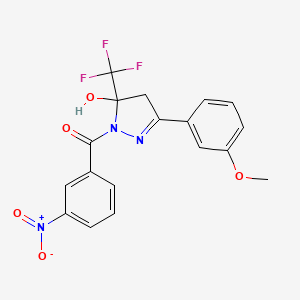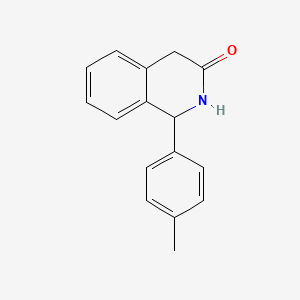![molecular formula C21H27NO4 B4923869 methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate](/img/structure/B4923869.png)
methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. Its chemical structure consists of an adamantyl group, a methoxybenzoyl group, and an aminoacetate group. GW501516 was originally developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained popularity in the athletic community as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism.
作用機序
Methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved energy metabolism and increased endurance.
Biochemical and Physiological Effects:
methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate has been shown to have several biochemical and physiological effects. Studies have shown that methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate can increase endurance and improve lipid metabolism by increasing fatty acid oxidation and mitochondrial biogenesis. Additionally, methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate has been shown to improve insulin sensitivity and reduce inflammation.
実験室実験の利点と制限
Methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate has several advantages for lab experiments, including its ability to improve lipid metabolism and increase endurance. However, there are also limitations to its use, including potential toxicity and the need for careful dosing.
将来の方向性
There are several potential future directions for research on methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate. One direction is to further investigate its potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes. Another direction is to explore its potential as a performance-enhancing drug in athletic settings. Additionally, further research is needed to fully understand the safety and potential side effects of methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate.
合成法
The synthesis of methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate involves several steps, including the reaction of 1-adamantylamine with ethyl chloroacetate to form ethyl 1-adamantylacetate. The resulting compound is then converted to methyl 1-adamantylacetate by reacting it with methanol and sodium methoxide. The final step involves the reaction of methyl 1-adamantylacetate with 4-methoxybenzoyl chloride and diisopropylethylamine to form methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate.
科学的研究の応用
Methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate has been extensively studied for its potential therapeutic applications in treating metabolic disorders. Studies have shown that methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate can improve insulin sensitivity, reduce inflammation, and decrease the risk of cardiovascular disease. Additionally, methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate has been shown to increase endurance and improve lipid metabolism in animal models.
特性
IUPAC Name |
methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-25-17-5-3-16(4-6-17)19(23)22-18(20(24)26-2)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15,18H,7-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNNPXGWFPALDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4923799.png)


![N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923819.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)

![ethyl 7-bromo-4,10-bis(2-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4923840.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)
![5,6-dichloro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923847.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923861.png)

![4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4923877.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923894.png)